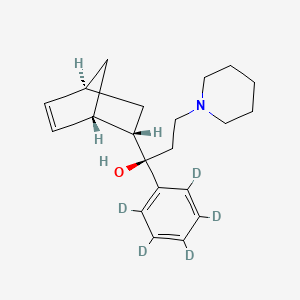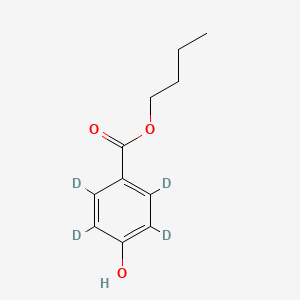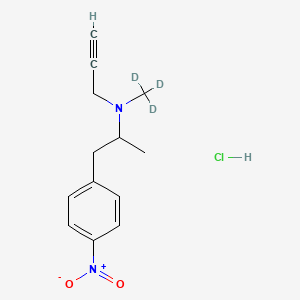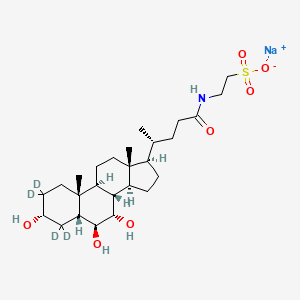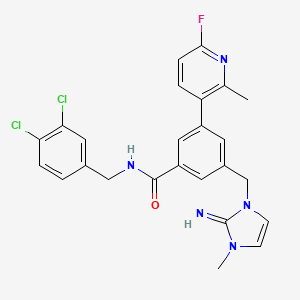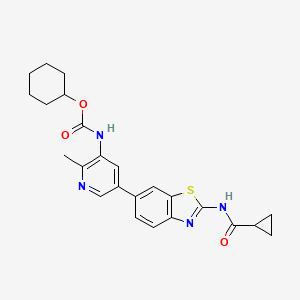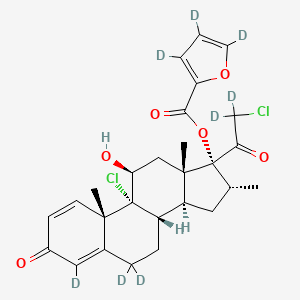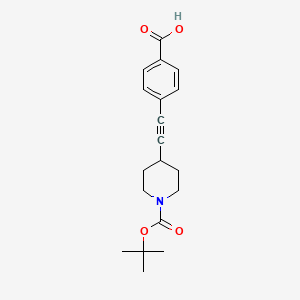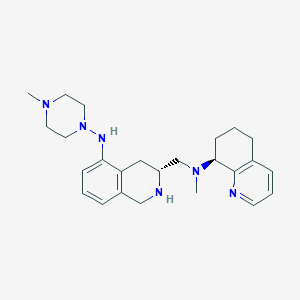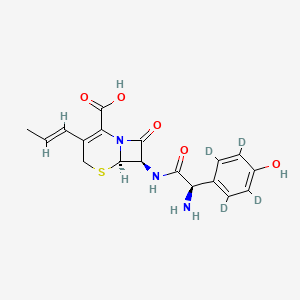
Cefprozil-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefprozil-d4 is a deuterium-labeled analogue of cefprozil, a second-generation cephalosporin antibiotic. It is used primarily in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cefprozil. The deuterium atoms replace hydrogen atoms in the cefprozil molecule, providing a stable isotope that can be easily traced using mass spectrometry techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium atoms into the cefprozil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the cefprozil structure.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-Scale Hydrogen-Deuterium Exchange: Utilizing industrial reactors to facilitate the exchange of hydrogen with deuterium.
Analyse Chemischer Reaktionen
Types of Reactions: Cefprozil-d4, like cefprozil, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Products formed from the oxidation of this compound.
Reduced Derivatives: Products formed from the reduction of this compound.
Substituted Derivatives: Products formed from substitution reactions
Wissenschaftliche Forschungsanwendungen
Cefprozil-d4 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefprozil in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of cefprozil.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving cefprozil.
Analytical Method Development: Employed in the development and validation of analytical methods for the quantification of cefprozil and its metabolites in biological samples
Wirkmechanismus
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin used to treat similar infections.
Cefoxitin: A cephamycin antibiotic with a broader spectrum of activity against anaerobes.
Cefotetan: A second-generation cephalosporin with similar uses.
Comparison:
Cefprozil-d4 vs. Cefuroxime: Both have similar antibacterial spectra, but this compound is used primarily in pharmacokinetic studies due to its deuterium labeling.
This compound vs. Cefaclor: this compound has a broader spectrum of activity against certain gram-negative bacteria.
This compound vs. Cefoxitin: Cefoxitin has better activity against anaerobes compared to this compound.
This compound vs. Cefotetan: Both have similar uses, but cefotetan has a longer half-life.
Eigenschaften
Molekularformel |
C18H19N3O5S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D |
InChI-Schlüssel |
WDLWHQDACQUCJR-BMKVJPEASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H] |
Kanonische SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
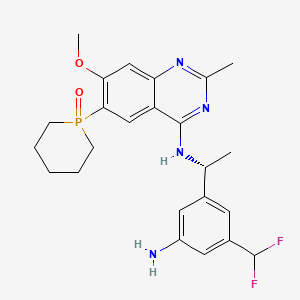
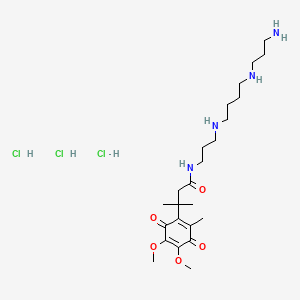
![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
